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Compound of Interest

Compound Name: 3-Chloro-2-fluorobenzamide

Cat. No.: B034766

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Chloro-2-fluorobenzamide. Due to the limited availability of published experimental spectra
for this specific compound, this guide presents predicted data based on established
spectroscopic principles and data from analogous compounds. Detailed experimental protocols
for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Chloro-2-
fluorobenzamide. These values are estimations and should be used as a reference for

experimental data acquisition and interpretation.

Table 1: Predicted *H NMR Data (500 MHz, CDCI3)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.8-8.2 Broad Singlet 1H Amide (-NH)
~7.5-7.7 Multiplet 1H Ar-H
~7.3-7.5 Multiplet 1H Ar-H
~7.1-7.3 Multiplet 1H Ar-H
~6.0-6.5 Broad Singlet 1H Amide (-NH)

Note: The chemical shifts of the aromatic protons are complex due to the combined effects of
the chloro, fluoro, and amide substituents. The amide protons may appear as two broad
singlets due to restricted rotation around the C-N bond.

. i 13
Chemical Shift (6, ppm) Assignment
~165 C=0 (Amide)
~155 (d, LJCF = 250 Hz) C-F
~135 C-Cl
~132 Ar-C
~128 Ar-C
~125 Ar-C
~120 (d, 2JCF = 20 Hz) C-C=0

Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond
coupling constant (1JCF). Other aromatic carbons will also show smaller couplings to fluorine.

Iable 3 E[EdiQIEd 19E DINIR Data (QZQ NIHZ CDCI3)

Chemical Shift (6, ppm) Multiplicity

~-110to -130 Multiplet
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Note: The chemical shift is referenced to CFCIs. The multiplicity will depend on the coupling to
the aromatic protons.

Table 4: Predicted FT-IR Data (KBr Pellet)
Wavenumber (cm—?) Intensity Assignment
~3350, ~3170 Strong, Broad N-H Stretch (Amide A/B bands)
~1670 Strong C=0 Stretch (Amide | band)
~1600 Medium N-H Bend (Amide Il band)
~1580, ~1470 Medium-Strong C=C Stretch (Aromatic)
~1100 Strong C-F Stretch
~780 Strong C-CI Stretch

Table 5: Predicted Mass Spectrometry Data (Electron

lonization - EI)
m/z Relative Intensity (%) Proposed Fragment
173/175 High [M]* (Molecular lon)
157/159 Medium [M - NHz]*
139/141 High [M - H2NCOJ*
111 Medium [CeHsFCIJ*
75 Medium [CeHs]*

Note: The presence of chlorine will result in isotopic peaks (M and M+2) with an approximate
ratio of 3:1.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

NMR Spectroscopy
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Sample Preparation:

¢ Dissolve 5-10 mg of 3-Chloro-2-fluorobenzamide in approximately 0.7 mL of deuterated
chloroform (CDCls).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).
o Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

e Instrument: 500 MHz NMR Spectrometer

e H NMR:

[¢]

Pulse Program: Standard single-pulse experiment

[¢]

Acquisition Time: ~3 seconds

[e]

Relaxation Delay: 2 seconds

Number of Scans: 16

o

e 13C NMR:

[e]

Pulse Program: Proton-decoupled single-pulse experiment

[e]

Acquisition Time: ~1.5 seconds

o

Relaxation Delay: 5 seconds

[¢]

Number of Scans: 1024 or more to achieve adequate signal-to-noise.
e F NMR:
o Pulse Program: Proton-decoupled single-pulse experiment

o Acquisition Time: ~1 second
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o Relaxation Delay: 2 seconds

o Number of Scans: 64

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind 1-2 mg of 3-Chloro-2-fluorobenzamide with ~100 mg of dry potassium bromide (KBr)
powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

» Place a portion of the powder into a pellet press.
o Apply pressure to form a transparent or translucent pellet.

Instrumentation and Parameters:

Instrument: Fourier Transform Infrared Spectrometer

Mode: Transmission

Spectral Range: 4000-400 cm~1

Resolution: 4 cmm—1

Number of Scans: 32

Mass Spectrometry

Sample Introduction and lonization:

 Introduce a small amount of the solid sample via a direct insertion probe.
» Heat the probe to volatilize the sample into the ion source.
Instrumentation and Parameters:

¢ Instrument: Mass Spectrometer with Electron lonization (EI) source
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« lonization Energy: 70 eV
e Mass Range: m/z 40-500

e Scan Speed: 1 scan/second

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
structural relationships of 3-Chloro-2-fluorobenzamide.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.
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3-Chloro-2-fluorobenzamide
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Caption: Structural components and their expected spectroscopic correlations.

 To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-2-fluorobenzamide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b034766#spectroscopic-data-nmr-ir-mass-of-3-chloro-
2-fluorobenzamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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